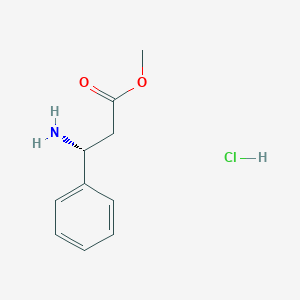

Methyl (R)-3-phenyl-beta-alaninate HCl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (3R)-3-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h2-6,9H,7,11H2,1H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKTZBZYSKZYDB-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705308 | |

| Record name | Methyl (3R)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22838-46-6 | |

| Record name | Methyl (3R)-3-amino-3-phenylpropanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3R)-3-amino-3-phenylpropanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Chiral β-Amino Esters

An In-Depth Technical Guide to the Chiral Synthesis of Methyl (R)-3-phenyl-beta-alaninate HCl

In the landscape of modern drug discovery and development, the demand for enantiomerically pure building blocks is insatiable. Among these, β-amino acids and their derivatives stand out for their unique ability to form stable, secondary structures in peptides (β-peptides) and for their prevalence in a wide array of pharmacologically active agents, including antiviral, antihypertensive, and anticancer drugs. Methyl (R)-3-phenyl-beta-alaninate, the target of this guide, is a particularly valuable synthon, serving as a key intermediate for sophisticated pharmaceutical targets. Its stereochemical integrity is not merely a matter of academic interest but a critical determinant of biological activity and safety.

This guide eschews a simplistic, one-size-fits-all approach. Instead, it is structured as a decision-making tool for the practicing scientist. We will dissect and compare the preeminent strategies for the asymmetric synthesis of this molecule, grounding our discussion in mechanistic principles, field-proven protocols, and a critical evaluation of the strengths and limitations inherent to each method. The objective is to empower you, the researcher, to select and implement the synthetic route best aligned with your specific project goals, whether they be bench-scale discovery or process development for large-scale manufacturing.

Asymmetric Hydrogenation: The Power of Chiral Catalysis

Asymmetric hydrogenation represents one of the most elegant and atom-economical methods for establishing chirality. This approach transforms a prochiral olefin into a chiral, saturated compound with high enantioselectivity, often using only a catalytic amount of a chiral transition metal complex.

Scientific Principle & Mechanistic Insight

The cornerstone of this strategy is the rhodium-catalyzed hydrogenation of a β-(acylamino)acrylate precursor. The stereochemical outcome is dictated by a chiral phosphine ligand coordinated to the rhodium center. Ligands such as DuPhos and BICP create a chiral environment that forces the substrate to coordinate to the metal in a specific orientation, leading to the delivery of hydrogen to one face of the double bond with high fidelity.[1][2] The choice of ligand is critical; for instance, Rh-BICP has shown high efficacy for mixtures of E/Z isomers, a practical advantage that can simplify substrate preparation, while Rh-Me-DuPhos often excels with pure E isomers.[1][3] The acyl protecting group on the nitrogen also plays a crucial role in the pre-coordination of the substrate to the catalyst, a key step for achieving high enantioselectivity.

dot

Sources

Introduction: The Significance of Chiral β-Phenylalanine Esters in Modern Drug Discovery

An In-Depth Technical Guide to the Enantioselective Synthesis of β-Phenylalanine Esters

β-Phenylalanine and its ester derivatives are privileged structural motifs in medicinal chemistry.[1][2] Unlike their proteinogenic α-amino acid counterparts, the inclusion of a β-amino acid backbone introduces a greater degree of conformational flexibility and, crucially, enhanced resistance to proteolytic degradation.[3] This increased stability makes β-phenylalanine derivatives highly desirable building blocks for creating novel peptidomimetics, therapeutic agents, and complex natural products.[1][2][4] They are integral components in drugs targeting a range of conditions, from viral infections like HIV to various cancers.[1]

The biological activity of these molecules is intrinsically tied to their stereochemistry. A specific enantiomer often exhibits the desired therapeutic effect, while the other may be inactive or even detrimental. Consequently, the development of robust, scalable, and highly enantioselective synthetic methods to access optically pure β-phenylalanine esters is a critical objective for researchers in drug development and organic synthesis. This guide provides an in-depth analysis of field-proven strategies, focusing on the mechanistic rationale behind catalyst selection and reaction design to empower scientists in this vital area of research.

Asymmetric Mannich Reactions: A Cornerstone Strategy

The asymmetric Mannich reaction represents one of the most powerful and convergent approaches for synthesizing chiral β-amino esters.[5][6] This reaction involves the addition of an enolate equivalent (from an ester) to an imine, creating a new carbon-carbon bond and up to two stereocenters. The key to enantioselectivity lies in the use of a chiral catalyst that orchestrates the facial selectivity of the nucleophilic attack.

Organocatalysis: Chiral Brønsted Acids and Thioureas

Organocatalysis has emerged as a dominant force in asymmetric synthesis, offering metal-free and often milder reaction conditions. Chiral phosphoric acids (CPAs) and bifunctional thiourea catalysts are particularly effective for the Mannich reaction.

Causality of Catalysis (Expertise & Experience): Chiral phosphoric acids function as bifunctional catalysts. The acidic proton activates the N-Boc protected imine by forming a hydrogen bond, rendering it more electrophilic. Simultaneously, the chiral backbone of the catalyst, often a BINOL or VAPOL derivative, creates a sterically defined pocket. This chiral environment dictates the trajectory of the incoming silyl ketene acetal (the ester enolate equivalent), allowing attack on only one face of the imine-catalyst complex, thereby ensuring high enantioselectivity.[7][8][9]

Similarly, thiourea-based catalysts operate through a dual hydrogen-bonding mechanism. The thiourea moiety activates the imine, while a basic amine group on the catalyst scaffold deprotonates the ester pronucleophile, bringing both reactants into close proximity within a chiral environment to facilitate the stereoselective C-C bond formation.[5][10]

Caption: CPA activates the imine, guiding the nucleophile for stereoselective attack.

Objective: To synthesize an enantiomerically enriched N-Boc-β-phenylalanine ester.

Materials:

-

N-Boc-benzaldimine (1.0 mmol, 1 equiv)

-

Silyl ketene acetal of methyl acetate (1.2 mmol, 1.2 equiv)

-

Chiral thiourea catalyst (e.g., Takemoto catalyst) (0.05 mmol, 5 mol%)

-

Anhydrous Toluene (5 mL)

-

Saturated aqueous NH4Cl solution

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, argon-purged round-bottom flask, add the chiral thiourea catalyst (5 mol%).

-

Add anhydrous toluene (3 mL) and cool the solution to -40 °C in a cryocool bath.

-

Add the N-Boc-benzaldimine (1.0 mmol) to the cooled solution.

-

Slowly add the silyl ketene acetal (1.2 mmol) dropwise over 10 minutes. The causality here is critical: slow addition maintains a low concentration of the nucleophile, minimizing any potential uncatalyzed background reaction which would lead to racemic product.[5]

-

Stir the reaction mixture at -40 °C and monitor by TLC until the imine is consumed (typically 24-48 hours).

-

Quench the reaction by adding saturated aqueous NH4Cl solution (5 mL).

-

Warm the mixture to room temperature and transfer to a separatory funnel. Extract with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford the desired β-amino ester.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

| Catalyst Type | Typical Substrate | Yield (%) | ee (%) | Reference |

| Chiral Phosphoric Acid | N-Boc Imines, Difluoroenol Silyl Ethers | 80-95 | up to 94 | [7][8] |

| Thiourea (Takemoto) | N-Boc Aryl Aldimines, Silyl Ketene Acetals | >95 | up to 98 | [5] |

| Cinchona Alkaloid | 3-Indolinone-2-carboxylates, N-Boc Aldimines | 60-90 | up to 99 | [10] |

Transition Metal Catalysis: Expanding the Synthetic Toolbox

Transition metal complexes offer complementary and highly efficient pathways to chiral β-phenylalanine esters. Methods like asymmetric hydrogenation, conjugate addition, and hydroamination leverage the unique reactivity of metals like rhodium, palladium, and copper.

Asymmetric Conjugate Addition

Rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to β-amidoacrylates is a powerful method for constructing the β-phenylalanine scaffold.[11][12]

Causality of Catalysis (Expertise & Experience): The reaction proceeds through a catalytic cycle involving a chiral Rh(I) complex. The arylboronic acid undergoes transmetalation to the rhodium center. The β-amidoacrylate substrate then coordinates to the rhodium, followed by migratory insertion of the aryl group to the β-position of the acrylate. The resulting rhodium enolate is then protonated enantioselectively, often by a proton source like a phthalimide, to yield the product and regenerate the active catalyst. The choice of chiral ligand (e.g., a chiral diene) is paramount as it dictates the stereochemical outcome of both the addition and the final protonation step.[11][12]

Objective: To synthesize an N-protected β-phenylalanine ester via conjugate addition.

Materials:

-

[Rh(cod)2]BF4 (0.025 mmol, 2.5 mol%)

-

Chiral diene ligand (e.g., (S,S)-Me-DuPhos) (0.0275 mmol, 2.75 mol%)

-

Phenylboronic acid (1.5 mmol, 1.5 equiv)

-

Methyl 2-(phthalimido)acrylate (1.0 mmol, 1 equiv)

-

1,4-Dioxane/H2O mixture (e.g., 10:1 v/v, 5 mL)

-

Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a vial with the rhodium precursor and the chiral ligand. Add the solvent (dioxane/H2O) and stir for 30 minutes to pre-form the active catalyst. This pre-formation step is crucial for reproducibility and achieving high enantioselectivity.

-

In a separate flask, dissolve the methyl 2-(phthalimido)acrylate, phenylboronic acid, and K2CO3 in the remaining solvent.

-

Transfer the pre-formed catalyst solution to the substrate mixture via syringe.

-

Seal the flask and heat the reaction mixture to the desired temperature (e.g., 60 °C).

-

Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature.

-

Dilute with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to obtain the desired product.

-

Determine enantiomeric excess by chiral HPLC.

Biocatalysis: The Green Chemistry Approach

Enzymes offer unparalleled selectivity under mild, environmentally benign conditions. For the synthesis of β-phenylalanine esters, two primary biocatalytic strategies are employed: kinetic resolution of racemates and asymmetric synthesis from prochiral precursors.[1][2]

Enzymatic Kinetic Resolution

Kinetic resolution is a robust method for separating racemates. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic β-phenylalanine ester, leaving the other enantiomer unreacted and thus enantiomerically enriched.[1][13]

Causality of Selectivity (Expertise & Experience): The high enantioselectivity of enzymes like Candida antarctica Lipase B (CALB) or lipases from Burkholderia cepacia stems from the three-dimensional structure of their active site.[13] The racemic ester enters the active site, but only one enantiomer can achieve the optimal orientation for the catalytic triad (e.g., Ser-His-Asp) to perform the hydrolysis. The other enantiomer binds non-productively or is sterically hindered from reaching the transition state, and is therefore returned to the bulk solution unchanged. This process allows for the separation of the hydrolyzed acid (one enantiomer) from the unreacted ester (the other enantiomer).[1]

Caption: Workflow for separating enantiomers using lipase-catalyzed hydrolysis.

Asymmetric Synthesis with Transaminases

A more direct "green" approach is the asymmetric amination of a prochiral β-keto ester using an engineered ω-transaminase (ω-TA).[14][15][16]

Causality of Selectivity (Expertise & Experience): ω-Transaminases catalyze the transfer of an amino group from a donor molecule (like isopropylamine or alanine) to a carbonyl acceptor.[14] The enzyme's active site binds the β-keto ester in a specific orientation relative to the pyridoxal-5'-phosphate (PLP) cofactor. This precise positioning ensures that the incoming amino group is delivered to only one face of the ketone, directly producing the β-amino ester as a single enantiomer with high optical purity.[15][16] This method avoids the 50% theoretical yield limit of kinetic resolution and utilizes a stable β-keto ester precursor, circumventing the instability of the corresponding β-keto acid.[14]

Objective: To produce (S)-β-phenylalanine ethyl ester from ethyl benzoylacetate.

Materials:

-

Engineered (S)-selective ω-transaminase (e.g., 3FCR_4M variant)

-

Ethyl benzoylacetate (30 mM)

-

o-Xylylenediamine (amine donor, 30 mM)

-

Pyridoxal-5'-phosphate (PLP) cofactor (1 mM)

-

HEPES buffer (100 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO) (30% v/v)

-

Purified water

Procedure:

-

Prepare a reaction mixture by dissolving ethyl benzoylacetate (1.15 g) and o-xylylenediamine (0.82 g) in a 200 mL aqueous solution containing 30% (v/v) DMSO. The DMSO serves as a co-solvent to improve the solubility of the organic substrates.

-

Adjust the pH to 7.5 using the HEPES buffer and add the PLP cofactor (1 mM). PLP is essential for the catalytic activity of the transaminase.

-

Initiate the reaction by adding the purified ω-transaminase enzyme (e.g., 20 mg).

-

Incubate the reaction in a shaker or on a rotary evaporator at a controlled temperature (e.g., 30 °C) and moderate speed (e.g., 150 rpm).

-

Monitor the reaction progress by TLC.

-

Upon completion, stop the reaction and work up the product. This typically involves extraction with an organic solvent (e.g., ethyl acetate) after adjusting the pH.

-

Purify the product via column chromatography.

-

Confirm the structure by NMR and determine enantiomeric excess by chiral HPLC.

Conclusion and Future Perspective

The enantioselective synthesis of β-phenylalanine esters remains a dynamic and evolving field. While powerful methods in organocatalysis, transition metal catalysis, and biocatalysis have been established, the quest for greater efficiency, broader substrate scope, and improved sustainability continues. Future developments will likely focus on the discovery of novel catalysts that operate under even milder conditions, the use of flow chemistry to enable scalable and reproducible production[6], and the continued engineering of enzymes with tailored specificities for complex substrates.[14] The integration of these advanced synthetic strategies is paramount for accelerating the discovery and development of next-generation pharmaceuticals built upon the versatile β-phenylalanine scaffold.

References

-

Title: Chiral phosphoric acid catalyzed enantioselective synthesis of β-amino-α,α-difluoro carbonyl compounds Source: PubMed URL: [Link]

-

Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) Source: PMC - NIH URL: [Link]

-

Title: Chiral Phosphoric Acid Catalyzed Enantioselective Synthesis of β-Amino-α,α-difluoro Carbonyl Compounds Source: ACS Publications URL: [Link]

-

Title: Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids Source: Journal of the American Chemical Society URL: [Link]

-

Title: Diastereo‐ and Enantioselective Reductive Mannich‐type Reaction of α,β‐Unsaturated Carboxylic Acids to Ketimines: A Direct Entry to Unprotected β2,3,3‐Amino Acids Source: PMC - NIH URL: [Link]

-

Title: Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters Source: ACS Omega URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids Source: ACS Publications URL: [Link]

-

Title: Stereoselective Synthesis of β-Amino Acid Derivatives by Asymmetric Mannich Reaction in Flow Source: Bulletin of the Chemical Society of Japan | Oxford Academic URL: [Link]

-

Title: Chiral phosphoric acid catalyzed enantioselective synthesis of β-amino-α,α-difluoro carbonyl compounds. Source: Semantic Scholar URL: [Link]

-

Title: Direct Catalytic Enantioselective Mannich Reactions: Synthesis of Protected anti -α,β-Diamino Acids Source: ResearchGate URL: [Link]

-

Title: Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade Source: ACS Publications URL: [Link]

-

Title: Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration Source: PMC - NIH URL: [Link]

-

Title: Chiral phosphoric acid (9)‐catalyzed synthesis of α‐tertiary amino... Source: ResearchGate URL: [Link]

-

Title: Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols Source: ACS Publications URL: [Link]

-

Title: Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) Source: Taylor & Francis Online URL: [Link]

-

Title: Recent advances in the catalytic asymmetric synthesis of β-amino acids Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

-

Title: Preparation of Enantiomerically Enriched Aromatic β-Amino Acids via Enzymatic Resolution Source: ResearchGate URL: [Link]

-

Title: β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases Source: PMC - NIH URL: [Link]

-

Title: Enantioselective Synthesis of β-amino acids: A Review Source: ResearchGate URL: [Link]

-

Title: Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade Source: ResearchGate URL: [Link]

-

Title: Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids Source: PubMed URL: [Link]

-

Title: (PDF) β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases Source: ResearchGate URL: [Link]

-

Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]

-

Title: β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases Source: MDPI URL: [Link]

-

Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications URL: [Link]

Sources

- 1. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Chiral phosphoric acid catalyzed enantioselective synthesis of β-amino-α,α-difluoro carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Biocatalytic Synthesis of (R)-beta-Phenylalanine Derivatives: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Enantiopure β-Amino Acids

In the landscape of modern drug discovery and development, the demand for enantiomerically pure chiral building blocks is insatiable. Among these, β-amino acids, and specifically (R)-β-phenylalanine and its derivatives, hold a privileged position. These structures are integral components of numerous pharmaceutically important compounds, including the renowned anticancer agent Taxol (Paclitaxel) and various peptidomimetics.[1][2][3] Their incorporation into peptide backbones confers enhanced stability against proteolytic degradation and can induce specific secondary structures, making them invaluable for modulating biological activity.[4][5]

However, the stereoselective synthesis of these non-proteinogenic amino acids presents a significant challenge for traditional organic chemistry, often requiring multi-step, resource-intensive processes.[6][7] Biocatalysis has emerged as a powerful, green, and highly efficient alternative.[8] Enzymes, with their inherent chemo-, regio-, and stereoselectivity, offer elegant solutions for constructing these chiral molecules with near-perfect enantiomeric excess (ee) under mild, aqueous conditions.

This guide provides an in-depth technical exploration of the core biocatalytic strategies for synthesizing (R)-β-phenylalanine derivatives. As a senior application scientist, my focus is not merely on presenting protocols but on elucidating the causality behind the methodological choices—why a particular enzyme class is chosen, how reaction conditions are optimized to control stereoselectivity, and how these systems are validated for robust and scalable synthesis. We will delve into the mechanistic intricacies of key enzyme families, including aminomutases, lipases, and transaminases, and present field-proven, step-by-step workflows designed for immediate application in the research and development laboratory.

Chapter 1: The Direct Approach: (R)-Selective Phenylalanine Aminomutases (PAMs)

The most elegant biocatalytic route to a target molecule is often the most direct. For (R)-β-phenylalanine, this is achieved through the use of a specific subclass of Phenylalanine Aminomutases (PAMs) that exhibit innate (R)-selectivity.

Mechanistic Insight: The MIO Cofactor and Stereochemical Control

Phenylalanine aminomutases (PAMs) and the related Phenylalanine Ammonia Lyases (PALs) are fascinating enzymes that operate without the need for common cofactors like pyridoxal phosphate (PLP). Instead, they possess a unique, autocatalytically formed prosthetic group called 4-methylidene-imidazole-5-one (MIO).[9][10] This electrophilic cofactor is central to their catalytic activity, which involves the reversible addition of ammonia to the double bond of an α,β-unsaturated carboxylic acid like cinnamate.[9]

The key distinction for our purpose lies in the enzyme's stereoselectivity. While most bacterial PAMs are (S)-selective, the PAM from the pacific yew tree, Taxus chinensis (TchPAM), is strictly (R)-selective.[1][2] This remarkable specificity is dictated by the precise geometry of the active site, which forces the cinnamate substrate to bind in an orientation that exposes only one face of the double bond to the incoming ammonia nucleophile, leading directly to the (R)-enantiomer.[2] This makes TchPAM the enzyme of choice for the direct asymmetric synthesis of (R)-β-phenylalanine.

Experimental Workflow: Recombinant Expression and Biotransformation

The low natural abundance of TchPAM necessitates its recombinant expression. Escherichia coli is the workhorse for this purpose due to its rapid growth, well-understood genetics, and scalability.[11][12]

Diagram 1: Workflow for TchPAM Expression and Use

Caption: Overall workflow from gene to purified (R)-β-amino acid.

Protocol 1: Recombinant Production of His-tagged TchPAM

-

Gene and Vector: Synthesize the TchPAM gene, codon-optimized for E. coli, and clone it into a pET series expression vector containing an N-terminal His6-tag.

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain, such as BL21(DE3).

-

Culture Growth: Inoculate a single colony into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction: Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Continue incubation for 16-20 hours. The lower temperature is critical for ensuring proper protein folding.

-

Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lyse the cells using sonication or a high-pressure homogenizer.

-

Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash with lysis buffer and elute the His-tagged TchPAM with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

-

Verification: Confirm the purity and size of the protein using SDS-PAGE. Dialyze the purified enzyme against a suitable storage buffer.

Protocol 2: Asymmetric Amination of trans-Cinnamic Acid

-

Reaction Setup: In a sealed vessel, prepare the reaction mixture containing 100 mM Tris-HCl buffer (pH 8.5), 3-5 M ammonium chloride, 50 mM trans-cinnamic acid, and 1-5 mg/mL of purified TchPAM. The high concentration of the ammonia source is crucial to push the reaction equilibrium towards the amination product.[10]

-

Incubation: Incubate the reaction at 30°C with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the reaction progress by HPLC using a chiral column to separate the enantiomers and quantify the conversion and enantiomeric excess (ee).

-

Workup and Isolation: Once the reaction reaches completion, acidify the mixture to precipitate the unreacted substrate and the enzyme. After centrifugation, the supernatant containing the product can be further purified using ion-exchange chromatography.

Chapter 2: The Power of Separation: Kinetic Resolution Strategies

When a direct asymmetric synthesis is not feasible or when a racemic starting material is readily available, kinetic resolution is an exceptionally powerful strategy. This approach relies on an enzyme's ability to selectively react with only one of the two enantiomers in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate from the product.

Lipase-Mediated Enantioselective Hydrolysis

Lipases are robust and versatile enzymes that catalyze the hydrolysis of esters.[5] Their utility in kinetic resolution stems from their frequent ability to discriminate between enantiomeric esters. For the synthesis of (R)-β-phenylalanine, a common strategy involves the selective hydrolysis of the (S)-ester from a racemic mixture, leaving the desired (R)-ester untouched.

Causality: The choice of lipase is paramount. Amano PS lipase from Burkholderia cepacia is particularly effective for this transformation.[6] It exhibits high enantioselectivity (E-value) for the (S)-ester of β-phenylalanine, leading to high enantiomeric purity for the remaining (R)-ester. The theoretical maximum yield for the desired enantiomer in a classic kinetic resolution is 50%.

Diagram 2: Lipase-Mediated Kinetic Resolution

Caption: Selective hydrolysis of the (S)-ester leaves the (R)-ester.

Protocol 3: Kinetic Resolution of Racemic β-Phenylalanine Ethyl Ester

-

Substrate Preparation: Synthesize racemic β-phenylalanine ethyl ester via a standard chemical method like the Rodionow-Johnson reaction followed by esterification.[6]

-

Reaction Setup: Dissolve the racemic ester in a biphasic system, such as toluene and a phosphate buffer (pH 7.0). This setup facilitates product separation, as the resulting carboxylic acid will move to the aqueous phase.

-

Enzyme Addition: Add the lipase from Burkholderia cepacia (e.g., Amano Lipase PS, often used as an immobilized preparation for easy recovery).

-

Incubation and Monitoring: Incubate the reaction at a controlled temperature (e.g., 40-50°C) with vigorous stirring.[6] Monitor the reaction by taking aliquots of the organic phase and analyzing the enantiomeric excess of the ester by chiral HPLC. The reaction should be stopped at or near 50% conversion to maximize the ee of the remaining ester.

-

Separation and Isolation: Once the target conversion is reached, separate the organic and aqueous phases. The organic phase contains the desired (R)-ester. Wash the organic layer, dry it, and evaporate the solvent. The resulting (R)-β-phenylalanine ethyl ester can then be hydrolyzed to the free acid under standard chemical conditions.

Transaminase-Mediated Kinetic Resolution

Transaminases (TAs), or aminotransferases, are PLP-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a keto acceptor.[3][13] They are workhorses of biocatalysis for producing chiral amines. In a kinetic resolution context, an (S)-selective ω-transaminase can be used to selectively deaminate the (S)-β-phenylalanine from a racemic mixture, leaving the pure (R)-enantiomer.

Causality: The success of this strategy hinges on finding a transaminase with high activity and selectivity for the (S)-enantiomer. An ω-transaminase from Burkholderia graminis has been shown to be effective for this purpose.[14] Pyruvate is often used as the amino acceptor, which is converted to L-alanine. The reaction is essentially irreversible, driving the resolution to completion.

Table 1: Performance of Selected Biocatalysts for (R)-β-Phenylalanine Synthesis

| Biocatalytic Strategy | Enzyme | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| Direct Asymmetric Synthesis | Taxus chinensis PAM (TchPAM) | trans-Cinnamic acid | High (variable) | >99% (R) | [1][2] |

| Lipase Kinetic Resolution | Burkholderia cepacia Lipase | rac-β-Phenylalanine ester | ~45% | >99% (R) | [6] |

| Transaminase Kinetic Resolution | Burkholderia graminis ω-TA | rac-β-Phenylalanine | ~50% | >99% (R) | [14] |

| PAL-Coupled DKR | Anabaena variabilis PAL (AvPAL) | rac-m-Fluoro-β-phenylalanine | High | >99% (R) | [6] |

Chapter 3: Surpassing the 50% Barrier: Dynamic Kinetic Resolution (DKR)

While powerful, standard kinetic resolution is fundamentally limited to a 50% theoretical yield. Dynamic kinetic resolution (DKR) overcomes this limitation by coupling the resolution step with an in-situ racemization of the unwanted enantiomer.[15] This allows the entire racemic starting material to be converted into a single, desired enantiomer, approaching a theoretical yield of 100%.

A PAL/PAM-Coupled System for DKR

A particularly ingenious DKR for producing (R)-β-phenylalanine derivatives involves the combination of two enzymes with opposing selectivities.[6] The process uses a catalyst to enrich the (R)-enantiomer while simultaneously using an (S)-selective enzyme to convert the unwanted (S)-enantiomer back into a common intermediate, which can then re-enter the reaction pool.

Causality and Mechanism: One reported method uses an (S)-selective phenylalanine aminomutase (PAM) or phenylalanine ammonia lyase (PAL) to achieve this.[6] In a racemic mixture of β-phenylalanine, the (S)-selective enzyme (e.g., AvPAL from Anabaena variabilis) will selectively recognize (S)-β-phenylalanine and convert it back to cinnamic acid and ammonia.[6][16] This leaves the (R)-β-phenylalanine untouched and effectively removes the unwanted enantiomer from the system. This selective degradation facilitates the complete isolation of the desired (R)-product.[6]

Diagram 3: Dynamic Kinetic Resolution via (S)-Enantiomer Depletion

Caption: DKR where the (S)-enantiomer is selectively removed.

Protocol 4: One-Pot DKR for (R)-meta-Fluorophenylalanine

This protocol demonstrates the power of a multi-enzyme, one-pot synthesis starting from an achiral aldehyde.

-

Reaction Mixture: Combine Tris-HCl buffer (pH 8.8), meta-fluorobenzaldehyde, malonic acid, and ammonium acetate. This initiates a chemical Knoevenagel-Doebner condensation to form meta-fluorocinnamic acid in situ.

-

Enzyme Cascade Addition: To the same pot, add a cascade of biocatalysts:

-

An (R)-selective aminomutase to convert the cinnamic acid derivative to (R)-β-meta-fluorophenylalanine.

-

An (S)-selective PAL (e.g., AvPAL) to resolve the mixture by converting any formed (S)-β-meta-fluorophenylalanine back to the cinnamic acid derivative.

-

Necessary cofactors and a cofactor regeneration system if required by the chosen enzymes.

-

-

Incubation: Incubate the reaction at 30-37°C for 48 hours.

-

Analysis and Isolation: The reaction results in the accumulation of the desired (R)-β-amino acid with very high enantiomeric excess (>99% ee), as the (S)-enantiomer is continuously depleted.[6] The product can then be isolated using standard chromatographic techniques.

Conclusion and Future Outlook

The biocatalytic toolbox for synthesizing (R)-β-phenylalanine derivatives is both diverse and highly effective. Direct asymmetric amination with (R)-selective PAMs like TchPAM offers the most straightforward route. For situations where racemic precursors are more accessible, kinetic and dynamic kinetic resolutions employing robust enzymes such as lipases, transaminases, and ammonia lyases provide powerful and scalable alternatives.

The choice of strategy is ultimately guided by factors such as the availability of the starting material, the required scale of production, and the specific derivative being targeted. The use of whole-cell biocatalysts, expressing these key enzymes in engineered microbes like E. coli, further enhances the industrial viability of these processes by simplifying catalyst preparation and enabling cofactor recycling.[8]

Looking ahead, the field is rapidly advancing through protein engineering and directed evolution. By tailoring the active sites of these enzymes, scientists are expanding the substrate scope to include more complex and novel phenyl rings, improving catalytic efficiency, and even inverting enantioselectivity. These advancements promise to deliver even more efficient, sustainable, and economically viable routes to this critical class of chiral building blocks, further accelerating the development of next-generation therapeutics.

References

-

Barros-Alvarez, X., Linn, M., & Baudoin, O. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]

-

Wang, Y., et al. (2022). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. [Link]

-

Renata, H., et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society. [Link]

-

Wang, Y., et al. (2022). Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. ResearchGate. [Link]

-

Turner, N. J. (2011). Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids. Current Opinion in Chemical Biology, 15(2), 234–240. [Link]

-

Gotor-Fernández, V., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. Frontiers in Catalysis. [Link]

-

Barros-Alvarez, X., Linn, M., & Baudoin, O. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online. [Link]

-

Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Biotechnology Journal. [Link]

-

Singh, R., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

-

Wikipedia. Phenylalanine ammonia-lyase. [Link]

-

Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]

-

Rios-Lombardía, N., & González-Sabín, J. (2018). Whole Cells as Biocatalysts in Organic Transformations. Molecules. [Link]

-

Wang, J., et al. (2023). Construction of Recombinant Escherichia coli with a High L-Phenylalanine Production Yield from Glucose. MDPI. [Link]

-

Yun, H., et al. (2015). Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology. [Link]

-

Höhne, M., & Bornscheuer, U. T. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Biotechnology Journal. [Link]

-

Pàmies, O., & Bäckvall, J. E. (2001). Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis. Chemical Society Reviews. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ammonia lyases and aminomutases as biocatalysts for the synthesis of α-amino and β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. Metabolic engineering for the production of l-phenylalanine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Racemisation in asymmetric synthesis. Dynamic kinetic resolution and related processes in enzyme and metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. CA1296356C - PROCESS FOR SYNTHESIS OF .beta.-PHENYLALANINE - Google Patents [patents.google.com]

Spectroscopic Characterization of Methyl (R)-3-phenyl-beta-alaninate HCl: A Technical Guide

Introduction

Methyl (R)-3-phenyl-beta-alaninate hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of β-phenylalanine, it is incorporated into peptidomimetics, therapeutic agents, and complex molecular architectures where stereochemistry is crucial for biological activity. Unambiguous structural confirmation and purity assessment are paramount, necessitating a thorough understanding of its spectroscopic properties.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Methyl (R)-3-phenyl-beta-alaninate HCl. In the absence of readily available, published experimental spectra for this specific compound, this guide will leverage established spectroscopic principles and comparative data from the closely related α-isomer, Methyl (S)-phenylalaninate HCl, to provide a robust and predictive analysis for researchers in the field.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound presents several key features that will manifest distinct signals in its NMR and IR spectra. The presence of a phenyl group, a stereocenter, a methylene group adjacent to a carbonyl, and a protonated amine dictates the expected chemical shifts, coupling patterns, and vibrational modes.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For hydrochloride salts of amino acid esters, deuterated solvents such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are typically employed to ensure solubility. The choice of solvent can slightly influence chemical shifts due to varying solvent-solute interactions.[1]

¹H NMR Spectroscopy: Predicted Data and Interpretation

The proton NMR spectrum will provide information on the number of different proton environments and their connectivity through spin-spin coupling.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Causality |

| Aromatic Protons | ~7.3 - 7.5 | Multiplet (m) | 5H | C₆H ₅ | Protons on the phenyl ring typically resonate in this region. The multiplet arises from complex coupling between ortho, meta, and para protons. |

| Methine Proton | ~4.5 - 4.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | Cβ-H | This proton is at the chiral center, deshielded by the adjacent phenyl group and the protonated amino group. It will be coupled to the two diastereotopic protons of the Cα methylene group. |

| Methylene Protons | ~2.9 - 3.2 | Doublet of Doublets (dd) or Multiplet (m) | 2H | Cα-H ₂ | These two protons are diastereotopic due to the adjacent stereocenter. They will couple with each other (geminal coupling) and with the Cβ proton (vicinal coupling), resulting in a complex multiplet. Their position is downfield due to the adjacent electron-withdrawing carbonyl group. |

| Methyl Protons | ~3.7 | Singlet (s) | 3H | O-CH ₃ | The methyl ester protons are in a distinct chemical environment and have no adjacent protons to couple with, hence appearing as a sharp singlet. |

| Amine Protons | ~8.5 - 9.0 | Broad Singlet (br s) | 3H | -NH ₃⁺ | The protons on the ammonium group are acidic and undergo rapid exchange with residual water or deuterated solvent hydroxyl groups, leading to a broad signal. In D₂O, this signal would disappear due to H-D exchange. |

Field-Proven Insights:

-

Distinguishing from the α-isomer: The key differentiator from Methyl (S)-phenylalaninate HCl is the pattern of the aliphatic protons. In the α-isomer, we expect a methine (Cα-H) coupled to a methylene (Cβ-H₂). In our target β-isomer, we have a methine (Cβ-H) coupled to a methylene (Cα-H₂). This results in a distinct "ABX" or more complex spin system for the three aliphatic protons, which is fundamentally different from the pattern observed for the alpha isomer.

-

Solvent Choice: Using DMSO-d₆ is often advantageous as it slows the exchange rate of the N-H protons, sometimes allowing for the observation of their coupling to the adjacent Cβ-H, which can be a valuable diagnostic tool.[1]

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |

| Carbonyl Carbon | ~170 - 173 | C =O | Ester carbonyl carbons are significantly deshielded and appear far downfield in the spectrum. |

| Aromatic Carbons | ~127 - 140 | C ₆H₅ | The phenyl group will show multiple signals: a quaternary carbon (ipso-carbon) around 138-140 ppm and several signals for the protonated carbons between 127-130 ppm. |

| Methoxy Carbon | ~52 - 54 | O-C H₃ | The carbon of the methyl ester group is a typical value for this functional group. |

| Methine Carbon | ~50 - 55 | C β-H | The benzylic carbon bearing the amino group. Its chemical shift is influenced by both the phenyl and amino substituents. |

| Methylene Carbon | ~38 - 42 | C α-H₂ | This methylene carbon is adjacent to the carbonyl group, which shifts it downfield compared to a standard alkane carbon. |

Expertise in Practice:

-

The precise chemical shifts can be predicted with computational methods, but these values serve as a reliable guide for experimental data. The relative positions are highly conserved. For instance, the carbonyl carbon will always be the most downfield signal.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Data and Interpretation

The spectrum is expected to be dominated by absorptions from the carbonyl group, the ammonium salt, and the aromatic ring.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Causality Behind the Choice |

| ~3100 - 2800 | Strong, Broad | N-H stretch | R-NH₃⁺ | The N-H stretching vibrations of the ammonium salt appear as a very broad and strong band, often with multiple sub-peaks ("amine salt bumps"). This is a hallmark of primary amine salts. |

| ~3030 | Medium | Aromatic C-H stretch | Ar-H | Stretching vibrations of the sp² C-H bonds on the phenyl ring. |

| ~2950 | Medium | Aliphatic C-H stretch | C-H | Stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups. |

| ~1745 | Strong, Sharp | C=O stretch | Ester | This is one of the most characteristic and intense peaks in the spectrum, corresponding to the carbonyl stretch of the saturated ester group. |

| ~1600, ~1495, ~1455 | Medium to Weak | C=C stretch | Aromatic Ring | These absorptions are characteristic of the phenyl group's carbon-carbon bond stretching within the ring. |

| ~1580 | Medium | N-H bend | R-NH₃⁺ | The asymmetric bending (scissoring) vibration of the ammonium group. |

| ~1220 | Strong | C-O stretch | Ester | The C-O single bond stretch of the ester group is typically strong and appears in the fingerprint region. |

| ~750, ~700 | Strong | C-H out-of-plane bend | Monosubstituted Phenyl | These two strong bands are highly diagnostic for a monosubstituted benzene ring. |

Trustworthiness Through Self-Validation:

-

The simultaneous presence of the strong, sharp ester C=O stretch around 1745 cm⁻¹ and the broad, strong ammonium salt absorptions in the 3100-2800 cm⁻¹ region provides a self-validating system, confirming the presence of both key functional groups in the hydrochloride salt form.

Part 3: Experimental Protocols

To ensure high-quality, reproducible data, standardized protocols must be followed.

NMR Sample Preparation and Acquisition

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra.

Diagram: NMR Workflow

Caption: Standard workflow for NMR sample preparation and data acquisition.

FT-IR Sample Preparation and Acquisition (KBr Pellet Method)

This method is suitable for solid-state analysis of the crystalline hydrochloride salt.

-

Preparation: Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Conclusion

The structural elucidation of this compound relies on a synergistic interpretation of ¹H NMR, ¹³C NMR, and FT-IR data. This guide provides a detailed, predictive framework grounded in fundamental spectroscopic principles and comparison with closely related structures. The key diagnostic features—the unique aliphatic proton coupling pattern in ¹H NMR, the characteristic chemical shifts in ¹³C NMR, and the combination of ester carbonyl and ammonium salt vibrations in IR—provide a robust signature for confirming the identity and purity of this important chiral building block. Researchers can use this guide to anticipate, interpret, and validate their experimental findings, ensuring the scientific integrity of their work in drug discovery and development.

References

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 22940671, Methyl (S)-3-phenyl-beta-alaninate hydrochloride. Retrieved January 20, 2026, from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2755328, Methyl 3-amino-3-phenylpropionate. Retrieved January 20, 2026, from [Link].

- Xiong, Y., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.

- Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

A Comprehensive Technical Guide to the Stability and Storage of Methyl (R)-3-phenyl-beta-alaninate HCl

Introduction

Methyl (R)-3-phenyl-beta-alaninate hydrochloride is a chiral building block of significant interest in pharmaceutical research and development. Its structural motif is incorporated into various bioactive molecules, making a thorough understanding of its stability and handling paramount for ensuring the integrity of research and the quality of downstream products. This technical guide provides an in-depth analysis of the stability profile of Methyl (R)-3-phenyl-beta-alaninate HCl, recommended storage conditions, and analytical methodologies for monitoring its purity and chiral integrity. The insights presented herein are synthesized from established principles of organic chemistry, data from analogous compounds, and best practices in pharmaceutical development.

Chemical Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, racemization. As a hydrochloride salt of a methyl ester, the compound exists in a more stable, crystalline form compared to its free base, which is prone to self-condensation. However, certain environmental factors can promote degradation.

Hydrolytic Degradation

The most significant degradation pathway for this compound is the hydrolysis of the methyl ester to the corresponding carboxylic acid, (R)-3-amino-3-phenylpropanoic acid. This reaction is catalyzed by the presence of water and can be accelerated by elevated temperatures and pH extremes.

-

Mechanism of Hydrolysis: The hydrolysis can proceed via an acid-catalyzed or base-catalyzed mechanism. Given that the compound is a hydrochloride salt, the solution will be acidic, and the acid-catalyzed pathway is more relevant under these conditions. The presence of moisture from the atmosphere is sufficient to initiate this process over time. Studies on related β-amino acid esters have shown that they are susceptible to hydrolysis.[1][2]

Chiral Stability and Racemization

The stereochemical integrity of the chiral center at the C3 position is critical for the compound's application in asymmetric synthesis. Racemization, the conversion of the (R)-enantiomer to a mixture of (R) and (S)-enantiomers, can occur under certain conditions.

-

Mechanism of Racemization: Racemization of α-amino acids can be facilitated by the formation of an enolate intermediate under basic conditions. While β-amino acids are generally more stable to racemization than their α-counterparts, prolonged exposure to strong bases or high temperatures could potentially lead to a loss of enantiomeric purity. The acidic nature of the hydrochloride salt provides a degree of protection against base-catalyzed racemization.

Recommended Storage and Handling Conditions

Based on the chemical stability profile and information from safety data sheets of analogous compounds, the following storage and handling conditions are recommended to ensure the long-term stability of this compound.[1][3][4]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and other degradation reactions. |

| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | Protects the hygroscopic compound from atmospheric moisture, thereby preventing hydrolysis. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light, which can accelerate degradation. |

| Handling | Handle in a dry, well-ventilated area or in a glove box. | Minimizes exposure to atmospheric moisture during weighing and transfer. |

Experimental Protocols for Stability and Purity Assessment

A robust stability testing program is essential to determine the shelf-life and retest period of this compound. The following protocols outline key experiments for assessing the stability and purity of the compound.

Workflow for Stability Testing

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC is a standard method for determining the chemical purity of this compound and quantifying the primary degradation product, (R)-3-amino-3-phenylpropanoic acid.

-

Step-by-Step Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient Program: A typical gradient might run from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm and 254 nm.

-

Sample Preparation: Dissolve a known concentration of the compound in the initial mobile phase composition.

-

Analysis: The retention time of the parent compound will be longer than that of the more polar carboxylic acid degradation product. Purity is determined by the area percentage of the main peak.

-

Chiral HPLC for Enantiomeric Purity

Maintaining the enantiomeric excess is crucial. Chiral HPLC is the preferred method for separating and quantifying the (R) and (S)-enantiomers.

-

Step-by-Step Methodology:

-

Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., amylose or cellulose derivatives) are often effective for separating enantiomers of amino acid derivatives.[3][5]

-

Mobile Phase: Typically a normal phase solvent system, such as a mixture of hexane and a polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: The two enantiomers will have different retention times, allowing for their quantification. The enantiomeric excess (%ee) can be calculated from the peak areas of the two enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and identifying any potential degradation products or impurities. Spectral data for analogous compounds can serve as a reference.[6][7]

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

Analysis: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, the methoxy protons of the ester, and the protons of the propylene chain. The appearance of a broad singlet for the carboxylic acid proton and the disappearance of the methoxy signal would indicate hydrolysis.

Summary and Conclusion

This compound is a valuable chiral intermediate that requires careful handling and storage to maintain its chemical and stereochemical integrity. The primary degradation pathway is hydrolysis of the methyl ester, which is accelerated by moisture and elevated temperatures. To ensure long-term stability, the compound should be stored in a refrigerated, dry, and inert atmosphere. Regular analytical monitoring using HPLC for chemical purity, chiral HPLC for enantiomeric excess, and NMR for structural confirmation is essential to guarantee the quality of the material for its intended applications in research and drug development. By adhering to the guidelines outlined in this technical guide, researchers can minimize degradation and ensure the reliability of their experimental outcomes.

References

-

Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

-

Self-condensation and hydrolysis of β-alanine methyl ester. ResearchGate. Available at: [Link]

-

Production of chiral β-amino acids using ω-transaminase from Burkholderia graminis. Journal of Biotechnology. Available at: [Link]

-

Chemically fuelled deracemization of amino acids. University of Groningen. Available at: [Link]

-

Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]

-

Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736. PubChem. Available at: [Link]

-

Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? National Institutes of Health. Available at: [Link]

-

HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. Available at: [Link]

-

Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671. PubChem. Available at: [Link]

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Institutes of Health. Available at: [Link]

-

Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. creation.com [creation.com]

- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 6. Methyl L-phenylalaninate hydrochloride(7524-50-7) 1H NMR [m.chemicalbook.com]

- 7. Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Chiral Architectures: A Technical Guide to Methyl (R)-3-phenyl-beta-alaninate HCl

Abstract

This technical guide provides an in-depth exploration of Methyl (R)-3-phenyl-beta-alaninate hydrochloride (HCl), a pivotal chiral building block in modern medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, dissect various enantioselective synthetic routes, and present detailed analytical methodologies for chiral purity assessment. Furthermore, this guide will illuminate its strategic application in the synthesis of complex molecular entities, with a particular focus on peptide chemistry and the development of therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Chiral β-Amino Acids

In the landscape of drug discovery, the chirality of a molecule is a critical determinant of its pharmacological activity and safety profile. Enantiomers of a chiral drug can exhibit vastly different biological effects, making the synthesis of enantiomerically pure compounds a cornerstone of modern pharmaceutical development. β-amino acids, structural isomers of the proteinogenic α-amino acids, represent a class of molecules with immense therapeutic potential.[1] Their unique structural features, including an additional carbon in the backbone, confer increased metabolic stability and the ability to form novel secondary structures in peptides.[1]

Methyl (R)-3-phenyl-beta-alaninate HCl, the subject of this guide, is a particularly valuable chiral building block. The presence of the phenyl group and the defined stereochemistry at the β-position make it a versatile precursor for a wide array of complex molecular architectures, including peptidomimetics, alkaloids, and other biologically active compounds. Its hydrochloride salt form enhances stability and ease of handling in laboratory settings.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄ClNO₂ | PubChem CID: 22940671[2] |

| Molecular Weight | 215.67 g/mol | PubChem CID: 22940671[2] |

| Appearance | Off-white to white crystalline powder | Fisher Scientific SDS[3] |

| Melting Point | 109 - 111 °C | Fisher Scientific SDS[3] |

| Solubility | Soluble in water | TCI Chemicals SDS[4] |

| CAS Number | 144494-72-4 | PubChem CID: 22940671[2] |

Structural Diagram:

Caption: Chemical structure of this compound.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure β-amino acids is a significant area of research.[5][6] Several strategies have been developed to produce Methyl (R)-3-phenyl-beta-alaninate with high enantiopurity.

Asymmetric Synthesis

Asymmetric synthesis methodologies aim to create the desired stereocenter during the reaction sequence.

One of the most efficient methods for the enantioselective synthesis of β-amino acids is the asymmetric hydrogenation of enamines.[5] This approach typically involves the use of a chiral catalyst, often based on rhodium or ruthenium complexes with chiral phosphine ligands.

Caption: Workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, dissolve the rhodium precursor (e.g., Rh(COD)₂BF₄) and the chiral phosphine ligand in a degassed solvent such as methanol or dichloromethane. Stir the solution for 30 minutes to allow for complex formation.

-

Reaction Setup: In a high-pressure reactor, dissolve the enamine substrate, Methyl (Z)-3-amino-3-phenylacrylate, in the chosen solvent.

-

Hydrogenation: Add the catalyst solution to the reactor. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (typically 1-50 atm). Stir the reaction at a controlled temperature (e.g., room temperature to 50 °C) until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up: Carefully depressurize the reactor. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

-

Salt Formation: Dissolve the purified free amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubble dry HCl gas through the solution, or add a solution of HCl in a non-polar solvent, to precipitate the hydrochloride salt. Filter and dry the solid product.

Biocatalytic Approaches

Enzymes offer a highly selective and environmentally friendly alternative for the synthesis of chiral compounds. Phenylalanine aminomutases (PAMs) are particularly relevant as they can catalyze the isomerization of α-amino acids to their β-counterparts.[1]

Experimental Protocol: Biocatalytic Synthesis using PAM

-

Enzyme Preparation: Obtain or prepare a cell-free extract or a purified preparation of a suitable Phenylalanine Aminomutase.

-

Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), combine L-phenylalanine (the substrate), the PAM enzyme preparation, and any necessary cofactors.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation. Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC.

-

Product Isolation: Once the reaction has reached the desired conversion, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by heat treatment). Remove the denatured protein by centrifugation.

-

Esterification and Salt Formation: The resulting (R)-3-phenyl-beta-alanine can be esterified using standard methods (e.g., reaction with methanol in the presence of an acid catalyst like thionyl chloride or HCl gas). The hydrochloride salt is typically formed in situ or in a subsequent step.

Analytical Methods for Chiral Purity Determination

Ensuring the enantiomeric excess (e.e.) of this compound is crucial for its application in drug synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[7][8]

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A chiral stationary phase (CSP) is required. Common choices include cyclodextrin-based or macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC™ T).[8][9]

-

Mobile Phase: The mobile phase composition is critical for achieving separation. A typical mobile phase for polar compounds like amino acid esters is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer containing a chiral selector or an acidic modifier (e.g., trifluoroacetic acid).[7][10]

-

Sample Preparation: Dissolve a small amount of the this compound in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers will have different retention times, allowing for their separation and quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Caption: Workflow for chiral HPLC analysis.

Applications in Drug Development and Peptide Synthesis

The primary utility of this compound lies in its role as a chiral precursor for more complex molecules with therapeutic potential.

Peptidomimetics and Drug Design

Incorporating β-amino acids into peptide sequences can lead to peptidomimetics with enhanced properties.[1] These modified peptides often exhibit increased resistance to enzymatic degradation, leading to longer in vivo half-lives.[11] The phenyl group of Methyl (R)-3-phenyl-beta-alaninate can engage in hydrophobic or π-stacking interactions within a biological target, making it a valuable component in the design of enzyme inhibitors and receptor antagonists.[12] For example, chiral β-amino esters are useful for the preparation of αvβ3 integrin antagonists.[12]

Solid-Phase Peptide Synthesis (SPPS)

Methyl (R)-3-phenyl-beta-alaninate can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[13] The amino group is typically protected with an Fmoc or Boc group to allow for sequential coupling.

Caption: SPPS cycle for β-amino acid incorporation.

Experimental Protocol: Incorporation into a Peptide via SPPS (Fmoc/tBu Strategy)

-

Starting Material: Begin with a resin-bound peptide with a free N-terminal amine.

-

Amino Acid Preparation: The Methyl (R)-3-phenyl-beta-alaninate must first be N-terminally protected (e.g., with Fmoc) and the methyl ester hydrolyzed to the free carboxylic acid.

-

Activation: Activate the carboxylic acid of the Fmoc-protected (R)-3-phenyl-beta-alanine using a suitable coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in a solvent like DMF.

-

Coupling: Add the activated amino acid solution to the resin and shake for a sufficient time to ensure complete coupling. Monitor the reaction using a qualitative test (e.g., ninhydrin test).

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF, DCM, and other solvents to remove excess reagents and byproducts.

-

Deprotection: Treat the resin with a solution of piperidine in DMF to remove the Fmoc protecting group from the newly added β-amino acid, exposing a new N-terminal amine for the next coupling step.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic.[3]

Conclusion

This compound stands out as a chiral building block of significant value in the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and versatile chemical nature enable the construction of novel peptidomimetics and other therapeutic agents with improved pharmacological profiles. The availability of robust enantioselective synthetic routes and reliable analytical methods for chiral purity assessment further solidifies its importance in the toolkit of the modern medicinal chemist. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of chiral building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

-

Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC - NIH. National Center for Biotechnology Information. [Link]

-

Methyl (S)-3-phenyl-beta-alaninate hydrochloride | C10H14ClNO2 | CID 22940671. PubChem. [Link]

-

Methyl L-phenylalaninate hydrochloride | C10H14ClNO2 | CID 75736 - PubChem. PubChem. [Link]

-

Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647 - PubChem - NIH. PubChem. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

- EP1156999B1 - Method for the preparation of a chiral-beta-amino ester - Google Patents.

- US20030114488A1 - New processes for producing beta-alanine derivatives - Google Patents.

-

Separation of 3-substituted-(R, S)-β-alanine derivatives by high performance liquid chromatography - ResearchGate. ResearchGate. [Link]

-

The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC. National Center for Biotechnology Information. [Link]

- EP0257742A2 - Method of synthesizing a peptide containing a non-peptide bond - Google Patents.

-

Enantioselective Synthesis of β-amino acids: A Review - Hilaris Publisher. Hilaris Publisher. [Link]

-

Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. MDPI. [Link]

-

Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC - NIH. National Center for Biotechnology Information. [Link]

-

L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides - CHIMIA. CHIMIA. [Link]

-

N-Phenyl-beta-alanine | C9H11NO2 | CID 244082 - PubChem - NIH. PubChem. [Link]

-

Alanine, 3-[(p-nitrobenzyl)thio]-, methyl ester, hydrochloride, l- - the NIST WebBook. NIST. [Link]

-

Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor - PMC - NIH. National Center for Biotechnology Information. [Link]

-

β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

- WO2020134137A1 - Method for synthesizing r-3-chloroalanine methyl ester hydrochloride - Google Patents.

-